(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a furan ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL can be achieved through several methods, including enantiomer separation by inclusion complexation with a chiral host compound, biological methods, and high-performance liquid chromatography (HPLC) using a column containing a chiral stationary phase . These methods ensure the production of the desired enantiomer with high purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale separation techniques such as preparative-scale separation of enantiomers on chiral stationary phases by gas chromatography or HPLC . These methods are efficient and scalable, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the amino group can yield an amine.
Scientific Research Applications
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals. In industry, it is used in the production of fine chemicals and as a chiral catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The furan ring provides additional stability and reactivity, making it a versatile compound for different applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL include other chiral amino alcohols and furan derivatives. These compounds share similar functional groups and reactivity patterns but differ in their specific structures and properties.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups and chiral centers. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(furan-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(8)6-3-2-4-10-6/h2-5,7,9H,8H2,1H3/t5-,7+/m1/s1 |
InChI Key |
XZPWGLRBIYTALR-VDTYLAMSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CO1)N)O |
Canonical SMILES |
CC(C(C1=CC=CO1)N)O |
Origin of Product |
United States |
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